![molecular formula C18H19N3O2S B2385859 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide CAS No. 845664-53-1](/img/structure/B2385859.png)
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide” is a type of benzofuro[3,2-d]pyrimidine derivative . Benzofuro[3,2-d]pyrimidines are known to have a broad spectrum of biological activities .
Synthesis Analysis
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields .Molecular Structure Analysis
The molecular formula of a similar compound, “2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[(3S)-1-benzyl-3-pyrrolidinyl]acetamide”, is C23H22N4O2S, with an average mass of 418.511 Da and a mono-isotopic mass of 418.146332 Da .Chemical Reactions Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles .Scientific Research Applications
Antifolate and Antitumor Activity
Benzofuro[3,2-d]pyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the realm of antifolate and antitumor agents. These compounds, through the variation of their bridge regions and substitution patterns, have demonstrated varying degrees of inhibitory activity against enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical for DNA synthesis and repair in cancer cells. For instance, certain analogues have shown moderate to potent activity against DHFR from different sources and exhibited significant antitumor effects in vitro. The research indicates that structural modifications can enhance the activity against human DHFR and increase the potency against tumor cell growth, suggesting the importance of these derivatives in developing new antitumor agents (Gangjee et al., 1995); (Gangjee et al., 2000).
Bioactivity and Pharmaceutical Synthesis
The bioactivity of benzofuro[3,2-d]pyrimidine derivatives spans antibiosis, anti-inflammatory, anticancer, inhibitors of platelet aggregation, and enhancers of long-term memory. These compounds are pivotal in the synthesis of pharmaceuticals, highlighting their versatile applicability in drug development. The structural diversity of these derivatives offers a broad spectrum of biological activities, underscoring their potential as a valuable resource for pharmaceutical research and development (Xu Wei-ming, 2010).
Structural Studies and Chemical Synthesis
Structural studies and the synthesis of benzofuro[3,2-d]pyrimidine derivatives have provided insights into their chemical properties and potential applications. For example, detailed analysis of crystal structures has helped understand the molecular arrangements and interactions essential for their biological activity. These studies contribute to the rational design and synthesis of new compounds with improved efficacy and specificity for their target biological pathways. The synthesis approaches for these derivatives, including reactions involving iminophosphoranes and nucleophilic substitutions, have been refined to achieve higher yields and product purity, facilitating the exploration of their therapeutic potential (Li Li et al., 2012); (Hong-Mei Wang et al., 2019).
Mechanism of Action
While the specific mechanism of action for “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide” is not available, benzofuro[3,2-d]pyrimidine derivatives are known to have a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .
Future Directions
The synthesis and study of benzofuro[3,2-d]pyrimidine derivatives, including “2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide”, is a promising area of research due to their broad spectrum of biological activities . Future research could focus on exploring their potential applications in medicine, particularly in the development of new drugs with anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial effects .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZHRFGRMBIIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2385776.png)
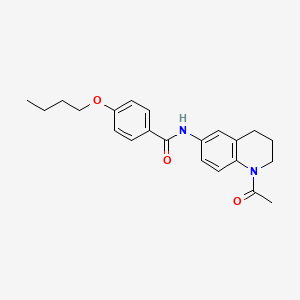
![4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2385779.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2385782.png)
![2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2385783.png)
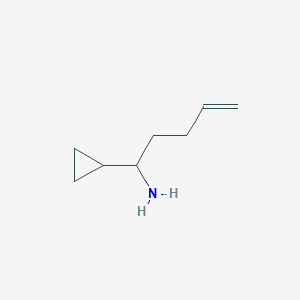
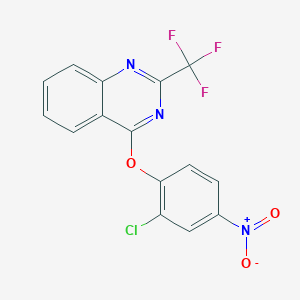
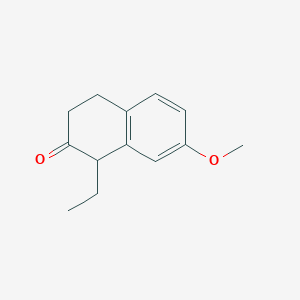
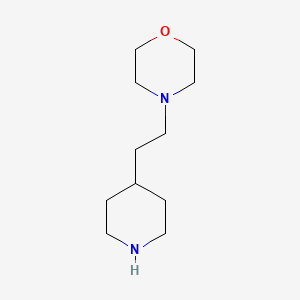
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2385792.png)
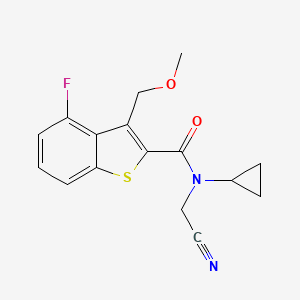
![3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2385794.png)
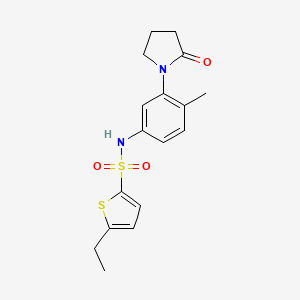
![2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2385799.png)